molecular formula C10H9IO B11852766 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11852766
M. Wt: 272.08 g/mol
InChI Key: TZWAMQILAPGHGV-UHFFFAOYSA-N
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Description

6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H11IO It is a derivative of indanone, featuring an iodine atom at the 6th position and a methyl group at the 7th position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one typically involves the iodination of 7-methyl-2,3-dihydro-1H-inden-1-one. One common method is the electrophilic substitution reaction where iodine is introduced to the indanone ring using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of 7-methyl-2,3-dihydro-1H-inden-1-one-6-carboxylic acid.

    Reduction: Formation of 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern on the indanone ring, which imparts distinct chemical and biological properties. Its iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

6-iodo-7-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3

InChI Key

TZWAMQILAPGHGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)CC2)I

Origin of Product

United States

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